Nictindole

説明

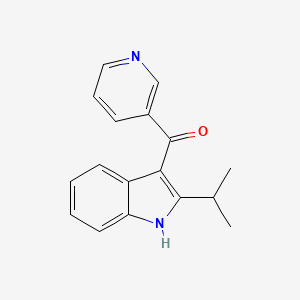

Structure

2D Structure

3D Structure

特性

CAS番号 |

36504-64-0 |

|---|---|

分子式 |

C17H16N2O |

分子量 |

264.32 g/mol |

IUPAC名 |

(2-propan-2-yl-1H-indol-3-yl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C17H16N2O/c1-11(2)16-15(13-7-3-4-8-14(13)19-16)17(20)12-6-5-9-18-10-12/h3-11,19H,1-2H3 |

InChIキー |

SOOXXPIIPHUERK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3 |

正規SMILES |

CC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3 |

外観 |

Solid powder |

他のCAS番号 |

36504-64-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-isopropyl-nicotinyl-indole L 8027 L-8027 L8027 nictindole |

製品の起源 |

United States |

Synthetic Methodologies for Nictindole and Its Derivatives

Established Synthetic Pathways for the Core Nictindole Structure

Detailed information on the established synthetic pathways specifically for the core this compound structure is limited in the publicly accessible research findings. The available literature primarily focuses on the compound's properties and applications rather than its de novo synthesis from basic precursors.

Fundamental Reaction Mechanisms and Intermediate Compound Synthesis

Based on the conducted literature search, specific fundamental reaction mechanisms and the synthesis of intermediate compounds leading directly to the core this compound structure (PubChem CID 65796) are not explicitly detailed in the retrieved information. While general methods for synthesizing indole (B1671886) rings exist, such as the Fischer indolization or various coupling reactions, their specific application to the synthesis of this compound is not described in the provided sources.

Advancements in this compound Synthetic Strategies and Yield Optimization

Information concerning recent advancements in the synthetic strategies for the core this compound structure and efforts towards yield optimization for its production were not found within the scope of the conducted literature review. The limited public documentation on its synthesis suggests that detailed studies on improving its synthetic efficiency are either not widely published or are held as proprietary information.

Rational Design and Synthesis of this compound Analogues and Related Chemical Entities

While detailed synthesis of the this compound core is not widely reported, the compound's ability to form complexes with metal ions represents a key area of its chemistry related to the synthesis of related chemical entities or derivatives.

Strategies for Targeted Structural Modification and Derivatization of this compound

A notable strategy for the derivatization of this compound involves its coordination to metal centers. This compound has been shown to act as a ligand, forming complexes with metal halides, specifically copper(II) halides. This indicates that the nitrogen atoms within the this compound structure likely participate in coordination bonds with the metal ions. The formation of such complexes represents a method of modifying the chemical environment and properties of this compound without altering its core indole-pyridyl ketone structure.

Exploration of Novel Synthetic Approaches for this compound Derivatives

An explored synthetic approach for this compound derivatives involves the reaction of this compound with copper(II) halides. Specifically, the preparation of copper(II) halide complexes of this compound, with the general formula CuX₂(NIDOL)₂ (where X = Cl, Br and NIDOL represents this compound), has been reported. These complexes are synthesized by reacting copper(II) halides (such as Copper(II) chloride, PubChem CID 24014, or Copper(II) bromide, PubChem CID 24611) with this compound in ethanol. americanelements.comamericanelements.comnih.gov This method demonstrates a synthetic route to obtain metal-nictindole coordination complexes.

Advanced Purification and Characterization Techniques in this compound Synthesis Research

Research involving the synthesis of this compound derivatives, particularly its metal complexes, employs advanced purification and characterization techniques to confirm their structure and properties.

Purification of synthesized compounds, including indole derivatives and metal complexes, often involves techniques such as column chromatography or high-performance liquid chromatography (HPLC). brainly.inuni.lu For solid products, recrystallization can also be applied. fishersci.fi

Characterization of this compound complexes of copper(II) halides has been performed using a variety of spectroscopic and analytical methods. These techniques provide crucial data regarding the composition, structure, and physical properties of the synthesized derivatives. americanelements.comamericanelements.comnih.govwikipedia.org

Common characterization techniques include:

Elemental Analysis: Used to determine the empirical formula and confirm the purity of the synthesized complexes. wikipedia.org

Infrared (IR) Spectroscopy: Provides information about the functional groups present and can indicate coordination of the this compound ligand to the metal center through shifts in characteristic bond vibrations. americanelements.comamericanelements.comuni.luwikipedia.org

Electronic Spectroscopy: Used to study the electronic transitions within the complexes, providing insights into their electronic structure and bonding. wikipedia.org

Electron Spin Resonance (EPR) Spectroscopy: Applicable to paramagnetic complexes (such as those of copper(II)) to study the environment of the metal ion and the nature of the metal-ligand bonding. americanelements.comwikipedia.org

Magnetic Measurements: Determine the magnetic properties of the complexes, which can provide information about the oxidation state and coordination geometry of the metal ion, as well as any interactions between metal centers in multi-nuclear complexes. americanelements.comwikipedia.org

X-ray Structural Analysis: Provides definitive information about the crystal structure and molecular geometry of the synthesized compounds, including bond lengths and angles, and how the this compound ligand coordinates to the metal. wikipedia.org

NMR Spectroscopy: While not specifically detailed for the core this compound synthesis in the provided results, NMR techniques (such as ¹H and ¹³C NMR, and potentially 2D-NMR for complex structures) are standard for characterizing organic compounds and could be applied to this compound and its diamagnetic derivatives.

These advanced techniques are essential for confirming the successful synthesis of this compound derivatives and for understanding their structural and electronic properties.

Data Table: Characterization Techniques for this compound Complexes

| Technique | Information Provided | Relevant to this compound Complexes | Source Indices |

| Elemental Analysis | Composition and purity | Yes | wikipedia.org |

| Infrared (IR) Spectroscopy | Functional groups, coordination of ligand | Yes | americanelements.comamericanelements.comuni.luwikipedia.org |

| Electronic Spectroscopy | Electronic structure and transitions | Yes | wikipedia.org |

| Electron Spin Resonance (EPR) | Metal ion environment, metal-ligand bonding (for paramagnetic complexes) | Yes | americanelements.comwikipedia.org |

| Magnetic Measurements | Magnetic properties, metal oxidation state, coordination geometry, metal interactions | Yes | americanelements.comwikipedia.org |

| X-ray Structural Analysis | Crystal structure, molecular geometry, coordination details | Yes | wikipedia.org |

| NMR Spectroscopy | Molecular structure, connectivity (standard for organic compounds) | Potentially (for diamagnetic) |

Pharmacological Actions and Biological Activities of Nictindole

Anti-Inflammatory Activities of Nictindole

This compound has been reported to possess anti-inflammatory properties. ontosight.ai Its anti-inflammatory effects are thought to involve the modulation of inflammatory mediators and cellular responses.

Research indicates that this compound can modulate the activity of enzymes involved in inflammatory pathways. Notably, this compound has been identified as a potent inhibitor of thromboxane (B8750289) A2 (TXA2) synthetase. researchgate.netresearchgate.netresearchgate.net This inhibition suggests an indirect mechanism of action potentially involving the modulation of arachidonic acid derivatives, which are precursors to inflammatory mediators like prostaglandins (B1171923) and thromboxanes. researchgate.netnih.gov

Inflammatory responses involve a complex network of mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which are regulated by various signaling pathways such as NF-κB, MAPK, and STAT3 frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netd-nb.info. While the direct impact of this compound on all these specific mediators and pathways is not extensively detailed in the provided information, its inhibitory effect on thromboxane synthetase highlights a key point of intervention in the inflammatory cascade.

Studies have shown that this compound can influence cellular responses related to inflammation. It has been reported to inhibit neutrophil degranulation and superoxide (B77818) production nootanpharmacy.in. Neutrophil degranulation involves the release of various inflammatory mediators and enzymes, contributing to tissue damage during inflammation. The inhibition of this process by this compound suggests a direct cellular impact on inflammatory cell function. Furthermore, the inhibition of superoxide production points towards an effect on the generation of reactive oxygen species, which are involved in inflammatory processes nootanpharmacy.in. This compound has also been noted to stabilize lysosomes, which can release pro-inflammatory enzymes upon destabilization nootanpharmacy.in.

In the context of airway inflammation models, this compound has shown effects on guinea pig tracheal and bronchial smooth muscles, indicating a cellular response in these tissues researchgate.net. This suggests that this compound's anti-inflammatory effects may also involve modulating the activity of structural cells in addition to immune cells.

Antioxidant Properties of this compound

This compound has been reported to exhibit antioxidant properties. ontosight.ai Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance.

While specific detailed mechanisms of this compound's ROS scavenging are not extensively described, its classification as an antioxidant suggests it can counteract the effects of reactive oxygen species. ROS are generated through various cellular processes and environmental exposures, and their accumulation can lead to oxidative stress and cellular damage youtube.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.comnih.gov.

General mechanisms of ROS scavenging involve both enzymatic and non-enzymatic defense systems frontiersin.orgmdpi.comfrontiersin.orgnews-medical.net. Enzymatic systems include enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which convert ROS into less harmful substances youtube.comfrontiersin.orgfrontiersin.org. Non-enzymatic antioxidants, such as glutathione, ascorbic acid, and polyphenols, can directly react with and neutralize free radicals frontiersin.orgmdpi.comfrontiersin.org. This compound's reported inhibition of superoxide production nootanpharmacy.in directly relates to its potential to modulate ROS levels. This suggests a mechanism involving the reduction or prevention of superoxide formation, a key type of ROS.

Oxidative stress occurs when there is an imbalance between ROS production and the antioxidant defense system, leading to damage to cellular macromolecules like lipids, proteins, and DNA frontiersin.orgmdpi.com. Markers of oxidative stress include substances like 8-isoprostane, advanced oxidation protein products (AOPP), nitrotyrosine, and lipid peroxides researchgate.netyoutube.commdpi.com.

This compound's antioxidant properties suggest it can help mitigate oxidative stress. ontosight.ai By potentially scavenging ROS or inhibiting their production, this compound may contribute to maintaining cellular homeostasis, which is the stable internal environment necessary for normal cell function frontiersin.orgmdpi.com. Oxidative stress can disrupt cellular processes and contribute to various pathological conditions, including inflammation mdpi.commdpi.com. Therefore, this compound's antioxidant activity may complement its anti-inflammatory effects.

This compound's Influence on Platelet Function and Thrombosis

This compound has been shown to influence platelet function, which is critical for hemostasis and is involved in thrombotic disorders. Platelets play a key role in forming blood clots through processes like adhesion and aggregation researchgate.netfrontiersin.orgnih.gov.

This compound is recognized as an antiaggregant nootanpharmacy.in. Studies have specifically investigated its effects on platelet aggregation induced by various agonists. This compound, as a potent inhibitor of TXA2 synthetase, has been shown to inhibit platelet aggregation induced by arachidonic acid (AA), adrenaline, and the second phase of ADP-induced aggregation researchgate.netresearchgate.net. However, at low concentrations, this compound inhibited TXA2 formation but not aggregation induced by collagen and thrombin researchgate.netresearchgate.net. This suggests that this compound's effect on platelet aggregation is dependent on the specific activation pathway.

The inhibition of TXA2 synthesis is a significant mechanism by which this compound affects platelet function. TXA2 is a potent inducer of platelet aggregation and vasoconstriction nih.gov. By inhibiting its synthesis, this compound can reduce the signals that promote platelet clumping. The differential effect of this compound on aggregation induced by different agonists highlights the complexity of platelet activation pathways and suggests that this compound may selectively target certain signaling cascades involved in thrombosis.

| Biological Activity | Observed Effects | Relevant Mechanisms/Pathways |

| Anti-Inflammatory | Inhibition of neutrophil degranulation and superoxide production. nootanpharmacy.in | Inhibition of thromboxane synthetase. researchgate.netresearchgate.netresearchgate.net |

| Stabilization of lysosomes. nootanpharmacy.in | Modulation of arachidonic acid derivatives. researchgate.net | |

| Antioxidant | Counteracts oxidative stress. ontosight.ai | Potential ROS scavenging or inhibition of production. nootanpharmacy.in |

| Inhibition of superoxide production. nootanpharmacy.in | Likely involvement of enzymatic/non-enzymatic systems. | |

| Platelet Function | Inhibition of platelet aggregation (agonist-dependent). researchgate.netresearchgate.netnootanpharmacy.in | Potent inhibition of thromboxane A2 synthetase. researchgate.netresearchgate.net |

Inhibition of Platelet Aggregation by this compound

This compound has been identified as a potent inhibitor of thromboxane A2 (TXA2) synthetase researchgate.net. Studies have demonstrated that this compound can inhibit platelet aggregation researchgate.net. Specifically, it inhibited both aggregation and TXA2 formation in platelets stimulated with arachidonic acid (AA), adrenaline, and adenosine (B11128) diphosphate (B83284) (ADP) during the second phase of aggregation researchgate.net. In experiments involving collagen and thrombin-induced aggregation, this compound at low concentrations was observed to inhibit TXA2 formation, although it did not inhibit aggregation itself under these specific conditions researchgate.net.

Contribution to Antithrombotic Mechanisms and Thrombus Formation Modulation

The ability of this compound to inhibit platelet aggregation and TXA2 formation contributes to potential antithrombotic mechanisms researchgate.net. Platelet aggregation is a critical process in the formation of thrombi, and inhibiting this process is a key strategy in antithrombotic therapy nih.govwalshmedicalmedia.combasicmedicalkey.com. By interfering with TXA2 synthesis, a potent inducer of platelet aggregation and vasoconstriction, this compound modulates a pathway central to thrombus formation researchgate.net. While comprehensive data on this compound's broader impact on the complex cascade of thrombus formation is limited in the provided information, its demonstrated effects on platelet activity highlight its relevance to antithrombotic research researchgate.net.

Other Reported Biological Activities of this compound in Experimental Systems

Beyond its effects on platelet function, this compound has been investigated for other biological activities in various experimental models.

Inhibition of Neutrophil Degranulation and Superoxide Production by this compound

This compound has been reported to inhibit neutrophil degranulation and superoxide production nootanpharmacy.in. Neutrophils are key components of the innate immune system, and their activation involves processes such as degranulation (release of cytotoxic substances) and the production of superoxide radicals (a form of reactive oxygen species) researchgate.netmiloa.euresearchgate.net. These processes are involved in host defense but can also contribute to tissue damage in inflammatory conditions miloa.eu. The reported inhibitory effect of this compound on these neutrophil activities suggests a potential role in modulating inflammatory responses nootanpharmacy.in.

Investigation of this compound as a Leukotriene Biosynthesis Inhibitor

This compound has been investigated as a leukotriene biosynthesis inhibitor core.ac.ukantibodysociety.org. Leukotrienes are lipid mediators involved in inflammatory and allergic responses, as well as smooth muscle contraction googleapis.comgoogle.com. Inhibition of their biosynthesis is a target for treating conditions such as asthma and allergic rhinitis google.com. This compound is listed among agents that inhibit leukotriene biosynthesis antibodysociety.org. Research involving prostaglandin (B15479496) biosynthesis inhibition also mentions this compound in a context related to leukotriene biosynthesis core.ac.uk. Compounds with an indolyl structure have been explored for their potential as leukotriene biosynthesis inhibitors, which aligns with the chemical structure of this compound google.comnih.gov.

Elucidation of Nictindole S Mechanisms of Action

Molecular Interactions with Enzymes and Cellular Signaling Pathways

Studies have explored Nictindole's capacity to interact with specific enzymes and influence cellular signaling pathways, highlighting its potential as a modulator of key biological processes. wikipedia.org

Thromboxane (B8750289) Synthetase Inhibition by this compound

A significant aspect of this compound's mechanism of action is its potent inhibitory effect on thromboxane synthetase. scribd.comwikipedia.orgfishersci.iewikipedia.orgfishersci.canih.gov Thromboxane A2 (TXA2), a product of arachidonic acid metabolism via the cyclooxygenase pathway and thromboxane synthetase, is a potent inducer of platelet aggregation and vasoconstriction. hmdb.cawikiwand.comnih.govwikipedia.org By inhibiting thromboxane synthetase, this compound reduces the formation of TXA2. scribd.comfishersci.ie

Studies in human platelets have demonstrated that this compound inhibits both aggregation and TXA2 formation induced by various agents such as arachidonic acid, adrenaline, and ADP (in the second phase of aggregation). scribd.com In experiments involving collagen and thrombin-induced aggregation, lower concentrations of this compound were found to inhibit TXA2 formation, although aggregation itself was not always inhibited at these concentrations. scribd.com This suggests a direct impact on the enzyme responsible for TXA2 synthesis. Furthermore, this compound at a concentration of 10-7 M was shown to antagonize the moderate contraction of guinea-pig isolated trachea induced by ATP and adenosine (B11128), an effect linked to the release of arachidonic acid derivatives and sensitive to inhibitors of thromboxane synthetase. fishersci.ie In vivo studies in cats have also shown that intravenous administration of this compound reduced the formation of platelet deposits. nih.gov

Table 1: Effects of this compound on Platelet Aggregation and TXA2 Formation

| Inducing Agent | This compound Effect on Aggregation | This compound Effect on TXA2 Formation | Reference |

| Arachidonic acid (AA) | Inhibited | Inhibited | scribd.com |

| Adrenaline (second phase) | Inhibited | Inhibited | scribd.com |

| ADP (second phase) | Inhibited | Inhibited | scribd.com |

| Collagen | Not inhibited (at low conc.) | Inhibited (at low conc.) | scribd.com |

| Thrombin | Not inhibited (at low conc.) | Inhibited (at low conc.) | scribd.com |

Modulation of the Cyclooxygenase Pathway by this compound

The cyclooxygenase (COX) pathway is central to the production of prostaglandins (B1171923) and thromboxanes from arachidonic acid. lipidmaps.orgguidetopharmacology.orgnih.gov While this compound is primarily characterized as a thromboxane synthetase inhibitor, its action indirectly impacts the broader cyclooxygenase pathway by reducing the downstream product TXA2. scribd.comfishersci.ie Inhibitors of thromboxane synthetase can influence the balance of eicosanoids produced through this pathway. fishersci.ielipidmaps.org The inhibition of TXA2 formation by this compound, even when aggregation induced by certain agents is not fully blocked, underscores its specific influence within the arachidonic acid cascade. scribd.com This modulation contributes to its observed biological effects.

General Effects on Specific Enzymes and Receptor Systems

Beyond its well-documented effects on thromboxane synthetase, this compound has been generally investigated for its ability to modulate specific enzymes and receptors. wikipedia.org While detailed information on the interaction with a wide range of specific enzymes and receptor systems is not extensively described in the provided literature snippets, the compound's reported anti-inflammatory and antioxidant properties suggest potential interactions with various enzymatic and receptor-mediated pathways involved in these processes. wikipedia.org The interaction of drugs with enzymes and receptors is a fundamental aspect of pharmacology, often involving binding to specific sites to modulate activity. fishersci.cawikipedia.orgwikipedia.org

Identification of Cellular and Subcellular Targets of this compound

Understanding the cellular and subcellular targets of this compound is crucial for fully elucidating its mechanisms of action.

Influence of this compound on Diverse Cellular Processes and Signaling Cascades

This compound has been shown to influence various cellular processes and signaling pathways. wikipedia.org Its anti-inflammatory and antioxidant properties are indicative of its involvement in complex cellular responses. wikipedia.org By inhibiting thromboxane synthetase and modulating the cyclooxygenase pathway, this compound directly impacts cellular processes regulated by TXA2, such as platelet activation and aggregation. scribd.comfishersci.ie The broader effects on cellular processes and signaling cascades likely stem from these primary interactions and potentially other, less characterized, molecular targets. wikipedia.org

Research on Subcellular Localization and Binding Sites of this compound

Research into the subcellular localization and specific binding sites of this compound on its biological targets is an important area for understanding its precise molecular interactions. While the provided information highlights this compound's activity against thromboxane synthetase, a membrane-bound enzyme primarily found in platelets and other cells, detailed studies specifically mapping the subcellular localization of this compound after administration or identifying its exact binding residues on target proteins are not extensively available in the provided snippets. General principles of drug-target binding involve interactions at specific sites on enzymes or receptors, which can be located in various cellular compartments, including membranes, cytoplasm, or nucleus. wikiwand.comfishersci.cawikipedia.orgwikipedia.orgfishersci.cafishersci.finih.govnih.gov The mention of this compound forming complexes with copper(II) halides suggests a potential for metal binding, which could influence its distribution or interaction with metalloenzymes, although the biological relevance of these complexes is not specified in the context of cellular targets. fishersci.be Further research is needed to fully characterize the subcellular distribution and precise binding sites of this compound to comprehensively understand its molecular mechanisms.

Indirect Mechanisms Underlying this compound's Biological Effects

Research suggests that this compound's biological effects may involve indirect mechanisms, particularly through the modulation of endogenous mediator release. An indirect mechanism of action implies that this compound does not directly interact with a primary target but rather influences the release or metabolism of other biologically active substances, which then elicit the observed effects. This is in contrast to direct mechanisms where a compound binds directly to a receptor or enzyme to exert its function.

Role of Arachidonic Acid Derivative Release in this compound's Action

A key indirect mechanism proposed for this compound involves its influence on the release and metabolism of arachidonic acid derivatives. Studies investigating the effects of adenosine 5'-triphosphate (ATP) and adenosine on guinea-pig isolated trachea observed that these effects were antagonized by inhibitors of cyclo-oxygenase and thromboxane synthetase, including this compound at a concentration of 10-7 M. nih.govcapes.gov.br This antagonism by inhibitors of enzymes in the arachidonic acid pathway suggests that the observed contractions induced by ATP and adenosine are mediated by the release of arachidonic acid derivatives. nih.govcapes.gov.br this compound's ability to antagonize these effects indicates it may interfere with this process, either by inhibiting the synthesis of these derivatives or by influencing their release. nih.govcapes.gov.br

Arachidonic acid is a fatty acid stored in cell membranes as part of phospholipids. youtube.comyoutube.com Its release from the membrane is a critical step in the synthesis of various signaling molecules known as eicosanoids, including prostaglandins and thromboxanes, via the cyclooxygenase (COX) pathway, and leukotrienes via the lipoxygenase (LOX) pathway. youtube.comyoutube.comgoogle.com The release of arachidonic acid is often initiated by the enzyme phospholipase A2 cleaving it from the membrane. youtube.comyoutube.com

The observation that this compound, a thromboxane synthetase inhibitor, antagonized the effects mediated by arachidonic acid derivatives supports the hypothesis that its actions are linked to this metabolic pathway. nih.govcapes.gov.br This suggests that this compound may exert its biological effects, at least in part, by modulating the production or action of thromboxanes or other related eicosanoids.

Investigation of Downstream Biochemical Pathways Affected by this compound

The indirect mechanisms of this compound, particularly its influence on arachidonic acid derivatives, suggest that its downstream effects would involve biochemical pathways regulated by these lipid mediators. Eicosanoids, such as prostaglandins and thromboxanes, are known to act as signaling molecules that can activate various downstream pathways within cells. youtube.comyoutube.com

While direct studies detailing the specific downstream biochemical pathways affected by this compound itself are limited in the provided search results, the known actions of arachidonic acid derivatives provide insight into potential pathways. These derivatives can interact with specific receptors on cell surfaces, triggering intracellular signaling cascades. wikipedia.org These cascades often involve a series of molecular interactions, including the activation of enzymes and transcription factors, ultimately leading to specific cellular responses such as changes in gene expression, cell growth, or inflammatory responses. wikipedia.orgopenaccessjournals.com

For instance, prostaglandins and thromboxanes are involved in various physiological and pathophysiological processes, including inflammation, smooth muscle contraction, and platelet aggregation. nih.govyoutube.comyoutube.com Therefore, if this compound modulates the release or action of these mediators, it would consequently affect the downstream pathways that these molecules regulate.

Further research would be required to precisely map the downstream biochemical pathways influenced by this compound following its indirect modulation of arachidonic acid derivative release. This could involve investigating signaling molecules and transcription factors known to be activated by prostaglandins, thromboxanes, or other relevant eicosanoids in specific cell types or tissues.

Summary of Key Findings Related to Indirect Mechanisms:

| Mechanism | Evidence | Implication |

| Influence on Arachidonic Acid Derivatives | Antagonism of ATP/adenosine effects by this compound and cyclo-oxygenase/thromboxane synthetase inhibitors in guinea-pig trachea. nih.govcapes.gov.br | Suggests involvement of arachidonic acid derivative release in this compound's indirect action. nih.govcapes.gov.br |

| Potential Downstream Effects | Based on known roles of arachidonic acid derivatives in signaling pathways. youtube.comyoutube.comwikipedia.orgopenaccessjournals.com | This compound's effects likely involve pathways regulated by eicosanoids (e.g., inflammation, smooth muscle function). nih.govyoutube.comyoutube.com |

Coordination Chemistry and Metallo Nictindole Complexes

Synthesis and Physicochemical Characterization of Nictindole Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. sysrevpharm.orgjscimedcentral.com The resulting complexes are then characterized using a range of analytical and spectroscopic techniques to confirm their formation, composition, and properties. researchgate.netsysrevpharm.orgajol.info

Formation and Properties of Copper(II) Halide Complexes of this compound

Studies have reported the preparation and properties of copper(II) halide complexes with this compound, specifically CuX₂(NIDOL)₂ where X represents chloride (Cl) or bromide (Br). researchgate.net These complexes are synthesized by the reaction of copper(II) halides with this compound. researchgate.net

Physicochemical characterization of these copper(II) halide-nictindole complexes, including diffuse reflectance spectra, magnetic moments, and electron spin resonance (ESR) spectra, indicates a tetragonally distorted pseudo-octahedral environment around the central copper(II) ions. researchgate.net Infrared spectroscopy studies suggest that this compound coordinates to the copper(II) ion as a monodentate ligand, binding through the nitrogen atom of the pyridine (B92270) ring. researchgate.net

Exploration of this compound Complexation with Other Transition Metal Ions

While copper(II) halide complexes of this compound have been specifically reported, the potential for this compound to form complexes with other transition metal ions exists. uni.luspectroscopyonline.com The coordination behavior of ligands containing nitrogen and oxygen donor atoms with various transition metals like iron, cobalt, nickel, and zinc is well-established in the literature. sysrevpharm.orgclinmedjournals.orgajol.infousf.edunih.govmdpi.com The specific interactions and resulting complex structures would depend on the metal ion, its oxidation state, and the reaction conditions. sysrevpharm.org

Structural Analysis of Metallo-Nictindole Complexes

Spectroscopic Investigations of Coordination Environments and Bond Characteristics

Spectroscopic techniques, such as infrared (IR), ultraviolet-visible (UV-Vis), and electron spin resonance (ESR) spectroscopy, provide valuable information about how the this compound ligand binds to the metal center and the electronic structure of the complex. researchgate.netajol.inforesearchgate.netscirp.orgekb.eg

Infrared spectroscopy can indicate which donor atoms of this compound are involved in coordination by observing shifts in characteristic bond vibrations upon complexation. researchgate.netmdpi.com UV-Vis spectroscopy can provide insights into the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are influenced by the coordination environment. mdpi.comrsc.orgrsc.org ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those involving copper(II), providing information about the geometry and the unpaired electron's environment around the metal ion. researchgate.netekb.eg

Comparative Biological Activities and Safety Profiles of Metallo-Nictindole Complexes

Metal complexes of organic ligands, including those derived from anti-inflammatory drugs, have been investigated for their potential to exhibit enhanced or modified biological activities compared to the free ligands. researchgate.netclinmedjournals.orgscirp.orgnih.govscispace.commdpi.com This can include improved efficacy or altered targeting. researchgate.netclinmedjournals.org

Studies on the biological activities of metallo-nictindole complexes would involve evaluating their effects in relevant biological systems. For instance, given this compound's reported anti-inflammatory properties, its metal complexes might be investigated for their anti-inflammatory potential. ontosight.ai Research on other metal complexes of anti-inflammatory drugs has shown promising results in various biological applications, including antibacterial and antifungal activities. researchgate.netscirp.org The specific metal ion and the resulting complex structure can significantly influence the biological outcome. clinmedjournals.orgscirp.org

Note: As per the instructions, content related to dosage/administration information and safety/adverse effect profiles is strictly excluded from this article.

Enhanced Pharmacological Efficacy in Metal-Complexed this compound Formulations

The complexation of organic ligands with metal ions has been widely investigated as a strategy to enhance their pharmacological efficacy iosrjournals.orgomicsonline.orgnih.govresearchgate.netmdpi.commdpi.comnih.govgoogle.com. For compounds containing indole (B1671886) scaffolds, forming metal complexes has shown promise in improving biological activities such as antibacterial, antifungal, and anticancer effects omicsonline.orgnih.govmdpi.commdpi.comscirp.org. While specific detailed studies on the enhanced efficacy of this compound metal complexes are not extensively detailed in the provided search results, the general principles observed for other indole-containing metal complexes suggest a similar potential for metallo-nictindole formulations.

The enhancement in pharmacological efficacy upon metal complexation can be attributed to several factors. Metal coordination can influence the lipophilicity of the compound, potentially improving its permeation through biological membranes and thus enhancing cellular uptake mdpi.com. Furthermore, the metal center itself can contribute to the biological activity through different mechanisms compared to the free ligand, or it can act synergistically with the organic molecule mdpi.comnih.gov. Studies on other metal complexes, particularly those involving copper, have frequently reported enhanced biological activities compared to the free ligands omicsonline.orgresearchgate.netmdpi.comscirp.org. Given that this compound forms copper(II) complexes acs.orgusf.edu, this class of metallo-nictindole compounds may hold potential for improved therapeutic outcomes. The enhanced efficacy can manifest as increased potency, a broader spectrum of activity, or activity against resistant strains mdpi.commdpi.comnih.gov.

Structure Activity Relationship Sar Studies of Nictindole and Its Analogues

Correlating Nictindole's Core Structural Features with Biological Activities

This compound is characterized by a core structure that presumably includes indole (B1671886) and pyridine (B92270) rings, as well as a ketone group. The interplay of these features is critical to its biological effects.

Influence of Indole and Pyridine Ring Modifications on this compound's Activity Profile

The indole nucleus is a common scaffold in many pharmacologically active compounds, and its modification is a key strategy in drug design. Similarly, the pyridine ring can significantly influence a molecule's properties, including its ability to interact with biological targets. However, specific studies detailing how modifications to the indole and pyridine rings of this compound would alter its anti-inflammatory or anti-platelet activity are not described in the available literature.

Significance of the Ketone Group in Mediating this compound's Biological Interactions

The ketone group is a crucial functional group that can participate in various biological interactions, including hydrogen bonding, which can be vital for receptor binding. While its importance is implied by its presence in the molecular structure, there is no specific research available that elucidates the precise role of the ketone group in mediating the biological effects of this compound.

Context-Specific SAR of this compound in Pharmacological Research

While this compound is noted for its anti-inflammatory and anti-platelet effects, detailed SAR studies in these specific contexts are not available.

Structural Determinants for Anti-Inflammatory Efficacy of this compound

This compound is classified as a non-acidic anti-inflammatory drug. One source indicates that it inhibits neutrophil degranulation and superoxide (B77818) production, which are key processes in the inflammatory response. However, the specific structural features of this compound responsible for this activity have not been detailed in the available search results.

SAR of this compound in the Inhibition of Platelet Aggregation

This compound has demonstrated anti-platelet activity. A comparative study noted that an intravenous administration of 2 mg/kg of this compound was able to reduce the formation of platelet deposits by half within forty minutes. This effect was compared to that of indomethacin (B1671933) (14 mg/kg) and aspirin (B1665792) (7 mg/kg). The study also reported on the duration of its anti-platelet activity, noting that three hours after a 20 mg/kg intravenous dose, the remaining anti-platelet activity of this compound was 18%, compared to 92% for aspirin and 59% for indomethacin. This suggests a more potent but shorter-acting anti-platelet effect compared to aspirin and indomethacin. Despite these findings, there is no information available on how structural modifications to this compound would impact this activity.

Comparative Anti-Platelet Activity of this compound

| Compound | Dose for 50% Reduction in Platelet Deposits | Remaining Anti-Platelet Activity after 3 hours (at 20 mg/kg) |

|---|---|---|

| This compound | 2 mg/kg | 18% |

| Aspirin | 7 mg/kg | 92% |

| Indomethacin | 14 mg/kg | 59% |

Application of Computational Approaches in this compound SAR Analysis

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for elucidating the SAR of drug candidates. However, there is no evidence in the provided search results to suggest that such computational studies have been conducted and published for this compound.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at the molecular level. These methods provide insights into the binding affinity, orientation, and stability of the ligand-receptor complex, which are crucial for understanding the mechanism of action and for the rational design of more potent analogues.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring these poses based on a scoring function that estimates the binding affinity. For indole derivatives, molecular docking studies have been instrumental in identifying key interactions with various biological targets. For instance, in studies of indole-based compounds as antimicrobial agents, docking simulations have shown that these molecules can fit well into the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. The binding is often stabilized by a network of hydrogen bonds and pi-stacked interactions nih.gov.

The binding energy, calculated from docking simulations, provides a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study of various heterocyclic scaffolds based on an indole moiety, an analogue designated as compound (9) exhibited a significantly lower binding energy (−11.5 and −8.5 Kcal/mol against two different target enzymes) compared to the standard drug, suggesting a strong binding affinity nih.gov.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules, taking into account the solvent effects. These simulations can confirm the stability of the binding pose predicted by docking and provide detailed information about the conformational changes in both the ligand and the protein upon binding nih.govnih.govyoutube.comfrontiersin.orgmdpi.com.

For instance, MD simulations performed on a complex of an indole derivative, 3-(dimethylaminomethyl)-5-nitroindole (DAMNI), with its target, estrogen receptor alpha (ERα), revealed a stable complex over a simulation time of 150 nanoseconds. The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation nih.gov. Furthermore, post-MD analyses, such as the calculation of binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can provide a more accurate estimation of the binding affinity by averaging over multiple conformations from the simulation nih.gov.

Table 1: Example of Molecular Docking Results for Indole Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Key Interactions |

|---|---|---|---|

| Analogue (9) | MurC | -11.5 | Hydrogen bonds, pi-stacking |

| Analogue (9) | Lanosterol 14α-demethylase | -8.5 | Hydrogen bonds, pi-stacking |

| DAMNI | ERα | -5.8 | - |

| DAMNI | EGFR | -4.7 | - |

Predictive Modeling for the Rational Design of this compound Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a pivotal role in the rational design of new this compound derivatives with improved biological activity. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By establishing this relationship, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design process and prioritizing the synthesis of the most promising candidates nih.gov.

The development of a QSAR model typically involves several steps. First, a dataset of compounds with known biological activities is collected. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features. Finally, a mathematical model is built using statistical methods, such as multiple linear regression or machine learning algorithms, to relate the descriptors to the biological activity nih.gov.

For indole derivatives, QSAR studies have been successfully applied to design new inhibitors for various targets. For example, in the development of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, a QSAR model was developed to predict the inhibitory activity of the designed compounds. The model helped in identifying the key structural features that are important for high inhibitory potency nih.gov.

The predictive power of a QSAR model is assessed through a rigorous validation process. This typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in the model development. A reliable QSAR model should have high statistical quality, as indicated by parameters like the correlation coefficient (R²) and the root mean square error (RMSE), for both the training and the test sets mdpi.com.

Once a validated QSAR model is established, it can be used in a virtual screening campaign to predict the activity of a large library of virtual this compound derivatives. This allows for the in silico screening of thousands of potential compounds, significantly reducing the time and cost associated with the experimental screening of each compound. The most promising candidates identified from the virtual screening can then be synthesized and tested experimentally, leading to a more efficient drug discovery process.

Advanced machine learning techniques, such as artificial neural networks (ANN), support vector machines (SVM), and random forests, are increasingly being used to develop more sophisticated and accurate QSAR models. These methods can capture complex, non-linear relationships between the molecular structure and biological activity, often leading to models with superior predictive performance compared to traditional linear methods nih.gov.

Preclinical Investigations and Therapeutic Potential of Nictindole

In Vitro Preclinical Studies of Nictindole

In vitro studies are fundamental in the early stages of drug discovery, providing insights into a compound's effects at the cellular and biochemical levels. These studies help to assess efficacy, selectivity, cytocompatibility, target engagement, and pathway modulation before moving to more complex in vivo models.

Cell-Based Assays for Efficacy, Selectivity, and Cytocompatibility

Cell-based assays are crucial for evaluating the biological activity of a compound within a more physiologically relevant context compared to purely biochemical methods. They can provide information on a compound's efficacy in modulating cellular processes, its selectivity towards specific cell types or targets, and its potential toxicity or cytocompatibility. Cell-based assays offer advantages in predictability and the possibility of automation and miniaturization, making them appealing for early drug discovery stages. nih.gov These assays can range from simple cytotoxicity tests to more complex functional assays that measure specific cellular responses. Cytotoxicity testing, for instance, can assess if a drug candidate causes cell death or affects cell proliferation. youtube.com Evaluating cytocompatibility ensures that a compound does not cause undue harm to cells at concentrations where it exhibits desired activity.

Biochemical Assays for Target Engagement and Pathway Modulation

Biochemical assays are employed to investigate the direct interaction of a compound with its intended molecular target and its subsequent effects on downstream signaling pathways. Demonstrating target engagement in living systems is vital for successful drug discovery, helping to link target modulation with cellular efficacy. researchgate.net These assays confirm the direct binding of a ligand to its target protein and provide information on binding affinity. researchgate.net They can also be used to measure the functional consequences of target engagement. researchgate.net

Target engagement studies aim to confirm that the ligand reaches its site of action, interacts with the target via the intended mechanism, and modulates proximal markers downstream in the relevant disease pathway. catapult.org.uk Techniques such as Cellular Thermal Shift Assay (CETSA) can be used for label-free target engagement studies in cellular environments, analyzing compound-target interactions and providing insights into pathway modulation and mechanistic action. catapult.org.ukpelagobio.com Biochemical assays can also assess the impact of compounds on protein-protein interactions, protein levels, and the activation of specific signaling cascades. promega.ro

In Vivo Preclinical Studies of this compound in Established Animal Models

In vivo preclinical studies are essential for evaluating the effects of a compound within a complex living organism, providing data on efficacy in disease models, pharmacokinetics, and initial toxicological considerations. Animal models are instrumental in expanding the understanding of biological systems, disease mechanisms, and for predicting the safety and efficacy of new treatments. ichor.bio While in vitro methods offer alternatives, animal testing remains a standard for toxicity and efficacy evaluations. mdpi.com

Efficacy Evaluation in Disease Models Relevant to this compound's Biological Activities

Efficacy evaluation in relevant animal models is a critical step to determine if this compound can produce a desired therapeutic effect in a living system mimicking a particular disease state. These models are designed to reproduce aspects of human diseases to assess the potential therapeutic benefit of a compound. mdpi.com For example, in a rabbit arterial-venous shunt model mimicking arterial thrombosis, the efficacy of compounds in preventing occlusion can be evaluated. researchgate.net Studies have investigated this compound's effects on platelet deposition in animal models. Forty minutes after intravenous administration of this compound (2 mg/kg), the formation of platelet deposits was reduced by half. researchgate.netresearchgate.netresearchgate.net Three hours after intravenous administration of a higher dose (20 mg/kg), the remaining anti-platelet activity of this compound was 18% compared to its action at 40 minutes. researchgate.netresearchgate.netresearchgate.net

Pharmacokinetic and Pharmacodynamic Studies of this compound in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical species are vital for understanding how the body handles a drug (absorption, distribution, metabolism, and excretion) and the drug's effects on the body over time. researchgate.netmodelorg.us PK studies reveal the dynamic changes of drugs in vivo and provide basic parameters to clarify the process and characteristics of drug disposition. modelorg.us These studies are crucial for selecting lead compounds with desirable bioavailability profiles and for designing subsequent preclinical studies, including determining dosing schedules and levels. iitri.org The main goal of preclinical PK/PD studies is to define the therapeutic agent's profile and anticipate active levels at target sites to predict safe starting doses for clinical trials. mdpi.com While the provided search results discuss PK/PD studies in general and for other compounds, specific detailed data on this compound's PK/PD profile in preclinical species was not extensively available in the provided snippets.

Toxicological Considerations and Safety Assessment in Preclinical Models of this compound

Toxicological considerations and safety assessment in preclinical models are mandatory steps to identify potential adverse effects of a compound before human trials. mdpi.com These studies aim to predict toxicities associated with a therapeutic agent. mdpi.com Standard toxicology development programs are used for safety assessment of orally administered drugs. nih.gov However, for different routes of administration, additional local tissue toxicity studies may be necessary. nih.gov Histopathological changes are often the most sensitive indicators of toxicity. nih.gov While the provided search results discuss preclinical toxicology in general and the use of animal models for this purpose, specific detailed toxicological findings for this compound in preclinical models were not extensively available in the provided snippets.

Here is a summary of some findings in a data table format:

| Study Type | Model/System | Key Finding | Source |

| In Vivo Efficacy | Rabbit arterial-venous shunt model | Reduced platelet deposit formation by half at 2 mg/kg IV. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

| In Vivo Efficacy | Rabbit arterial-venous shunt model | 18% anti-platelet activity remaining 3 hours after 20 mg/kg IV. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

| In Vitro Target Engagement | Cellular systems | Can be studied using methods like CETSA. catapult.org.ukpelagobio.com | catapult.org.ukpelagobio.com |

Emerging Therapeutic Areas for this compound and its Analogues

Preclinical research into the chemical compound this compound has revealed a range of potential therapeutic applications, primarily centered around its biological activities. Investigations have explored its effects in areas such as inflammation, oxidative stress, and thrombosis, suggesting its relevance in the development of new therapeutic agents. ontosight.ai

Advancements in Anti-Inflammatory and Antioxidant Therapies Utilizing this compound

This compound has demonstrated notable anti-inflammatory and antioxidant properties in various studies. ontosight.aiuni.lugoogleapis.comresearchgate.net These effects suggest a potential role for this compound in the treatment of diseases where inflammation and oxidative stress are key contributing factors. Research indicates that this compound can influence various cellular processes and signaling pathways involved in inflammatory responses. ontosight.ai Studies have reported the inhibition of inflammatory mediators by this compound. uni.lu Furthermore, this compound has been shown to exhibit antioxidant effects, including the inhibition of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). ontosight.ai Its influence extends to key inflammatory markers such as TNF-α, IL-1β, IL-6, COX-2, iNOS, and NF-κB. ontosight.ai

Potential Contributions to Antithrombotic Drug Development with this compound

Investigations into the biological activities of this compound have also highlighted its potential in the development of antithrombotic drugs. researchgate.net Studies have explored its effects on platelet aggregation and thrombus formation. researchgate.net For instance, intravenous administration of this compound in experimental models has been shown to reduce the formation of platelet deposits. researchgate.net

| Treatment Group | Dose (mg/kg, i.v.) | Time After Administration | Reduction in Platelet Deposits |

| This compound | 2 | 40 minutes | Reduced by half |

| This compound | 20 | 3 hours | 18% remaining anti-platelet activity (compared to 40 min action) |

| Indomethacin (B1671933) | 14 | 40 minutes | Reduced by half |

| Indomethacin | 20 | 3 hours | 59% remaining anti-platelet activity (compared to 40 min action) |

| Aspirin (B1665792) | 7 | 40 minutes | Reduced by half |

| Aspirin | 20 | 3 hours | 92% remaining anti-platelet activity (compared to 40 min action) |

Note: Data extracted from research on in vivo or ex vivo models for testing thrombosis and hemostasis. researchgate.net

Direct infusion of this compound has also been observed to prevent thrombogenesis in superfused tissue models. researchgate.net These findings suggest that this compound possesses anti-platelet activity and could contribute to the development of therapies aimed at preventing or treating thrombotic conditions. researchgate.netgoogle.com this compound's effects on platelet aggregation induced by various agonists, such as ADP, collagen, and arachidonic acid, as well as its influence on thromboxane (B8750289) A2 synthesis, have been investigated. google.com

Advanced Methodological Approaches Employed in Nictindole Research

Spectroscopic Techniques for Nictindole Analysis (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental tools in the analysis and structural elucidation of organic compounds like this compound, which possesses an indole (B1671886) and pyridine (B92270) ring connected by a ketone group ontosight.ai. These techniques probe the interaction of electromagnetic radiation with the molecule, providing information about its structure, functional groups, and electronic transitions solubilityofthings.comlabmanager.comlehigh.educreative-biostructure.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the detailed structural connectivity and stereochemistry of this compound. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field and radiofrequency pulses, researchers can obtain spectra with distinct signals corresponding to different atoms within the molecule solubilityofthings.comlehigh.educreative-biostructure.com. The chemical shift of these signals indicates the electronic environment of the nuclei, while splitting patterns (in ¹H NMR) reveal the number of neighboring protons lehigh.edu. Two-dimensional NMR techniques can further provide correlations between different nuclei, helping to piece together the complete molecular structure. For this compound (C₁₈H₁₈N₂O, molecular weight 282.35 g/mol ) ontosight.ai, NMR would provide characteristic signals for the protons and carbons in the isopropyl group, the indole ring system, the pyridine ring system, and the ketone carbonyl carbon, allowing for confirmation of its reported structure.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds when exposed to infrared radiation solubilityofthings.comlehigh.educreative-biostructure.com. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, key functional groups include the N-H stretch of the indole ring, C=O stretch of the ketone group, and C=C and C=N stretches of the aromatic rings. Analysis of the IR spectrum would confirm the presence of these groups, supporting the proposed structure. Infrared spectra have been used in the study of this compound complexes of copper(II) halides to understand the coordination of the drug to the metal center, indicating monodentate coordination via the nitrogen atom of the pyridine ring researchgate.net.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for studying the electronic transitions within this compound, particularly those involving the conjugated pi systems of the indole and pyridine rings and the ketone carbonyl group solubilityofthings.comlabmanager.comcreative-biostructure.com. This technique measures the absorbance of ultraviolet or visible light at different wavelengths labmanager.com. The UV-Vis spectrum of this compound would exhibit absorption maxima at wavelengths characteristic of its chromophores. UV-Vis spectroscopy can also be used for the quantitative analysis of this compound in solutions by applying the Beer-Lambert Law, relating absorbance to concentration solubilityofthings.comlabmanager.com. This is particularly useful for monitoring reaction kinetics or determining the concentration of purified samples.

These spectroscopic techniques, when used in combination, provide a powerful suite of tools for the identification, structural elucidation, and purity assessment of this compound.

Chromatographic Methods for this compound Isolation, Purification, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, isolating it from complex matrices, purifying it to a high degree of purity, and quantifying its presence core.ac.ukchromtech.comscienceforecastoa.commiamioh.edu. These techniques exploit the differential distribution of compounds between a stationary phase and a mobile phase chromtech.commiamioh.edu.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used for monitoring the progress of reactions involving this compound, assessing the purity of samples, and optimizing conditions for other chromatographic methods chromtech.commiamioh.edu. It involves a stationary phase (commonly silica (B1680970) gel) on a plate and a mobile phase that moves up the plate by capillary action miamioh.edu. Compounds are separated based on their polarity and interaction with the stationary and mobile phases. This compound's movement on a TLC plate (its Rf value) is characteristic for a given solvent system and stationary phase, aiding in its identification and the assessment of sample complexity.

Column Chromatography: Column chromatography, including techniques like flash chromatography, is widely used for the preparative isolation and purification of organic compounds scienceforecastoa.commiamioh.edugoogleapis.com. In this method, the stationary phase is packed into a column, and the mobile phase is passed through it miamioh.edu. Compounds separate into bands as they move through the column at different rates based on their interactions with the stationary phase. By collecting fractions as they elute from the column, this compound can be isolated from impurities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase solvent system is optimized based on this compound's polarity to achieve effective separation. Column chromatography is a convenient and versatile method for purifying compounds based on polarity scienceforecastoa.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the analytical and preparative separation, purification, and quantitative analysis of this compound scienceforecastoa.commiamioh.edu. It utilizes a liquid mobile phase pumped under high pressure through a column packed with a stationary phase miamioh.edu. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex samples and quantifying this compound even at low concentrations. Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phase gradients can be employed to achieve optimal separation. Quantitative analysis is typically performed by integrating the peak area of this compound in the chromatogram, using a detector such as a UV-Vis detector labmanager.com. HPLC can be used for further purification of compounds after initial isolation steps scienceforecastoa.com.

These chromatographic techniques are indispensable for obtaining pure samples of this compound for further characterization and biological testing, as well as for analyzing its presence and purity in various samples.

Biological Assays for Comprehensive Activity Profiling of this compound

Biological assays are critical for evaluating the pharmacological properties and potential therapeutic applications of this compound, which has been reported to possess anti-inflammatory and antioxidant effects ontosight.ai and has been studied in the context of inhibiting leukotriene biosynthesis google.comgoogleapis.comgoogle.com. A range of in vitro and in vivo assays are employed to profile its activity comprehensively.

In Vitro Assays: These assays are performed using biological components such as enzymes, cells, or tissues. For this compound's reported anti-inflammatory activity, in vitro assays could include measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or assessing the reduction of inflammatory mediators released by cells google.comgoogleapis.com. Antioxidant activity can be evaluated using assays that measure the compound's ability to scavenge free radicals or reduce oxidative stress markers ontosight.ai. Assays for leukotriene biosynthesis inhibition, such as those using cell lysates or isolated enzymes involved in the pathway, are relevant given this compound's mention in related patents google.comgoogleapis.comgoogle.com. For example, assays for determining mammalian leukotriene biosynthesis inhibiting activity, such as the Rat Peritoneal Polymorphonuclear (PMN) Leukocyte Assay, have been described google.comgoogleapis.com. LTD₄ Receptor Binding Studies in guinea pig lung membranes are also used to evaluate leukotriene antagonist properties google.com. This compound has also been listed in the context of assays for human E3alpha ubiquitin ligase family activity, suggesting it may have been screened in such systems google.com.na.

Comprehensive biological profiling using a combination of these assays helps to understand the mechanisms of action and potential therapeutic scope of this compound.

In Silico Modeling and Chemoinformatics in this compound Discovery and Optimization

In silico modeling and chemoinformatics play an increasingly important role in modern drug discovery and optimization, offering computational approaches to analyze, predict, and design compounds like this compound bienta.netnih.govresearchgate.netbiorxiv.org. These methods leverage computational tools and databases to explore chemical space and understand structure-activity relationships.

Virtual Screening: Given this compound's potential biological activities, virtual screening techniques could be employed to identify structurally similar compounds with potentially enhanced properties or to find novel scaffolds that interact with relevant biological targets bienta.net. This involves computationally screening large databases of chemical structures against a specific target (structure-based virtual screening) or based on the properties of known active compounds like this compound (ligand-based virtual screening) bienta.net.

Molecular Docking: Molecular docking simulations can be used to predict the binding affinity and interaction mode of this compound with potential protein targets involved in inflammation, oxidative stress, or leukotriene pathways bienta.net. By simulating the binding process, researchers can gain insights into the key interactions stabilizing the complex, which can inform the design of optimized this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity biorxiv.orgturkjps.org. By calculating molecular descriptors for this compound and its analogs and correlating them with experimental biological activity data, QSAR models can be developed to predict the activity of new, untested compounds and guide the design of more potent or selective derivatives. While a specific QSAR study for this compound was not found, the principles are applicable to its structural class turkjps.org.

ADME/Tox Prediction: In silico models can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound bienta.net. These predictions help to assess the drug-likeness and potential liabilities of the compound early in the research process, reducing the need for extensive experimental testing.

Challenges and Future Directions in Nictindole Research

Addressing Remaining Research Gaps in Nictindole's Pharmacodynamics and Pharmacokinetics

A comprehensive understanding of a compound's pharmacodynamics (PD) and pharmacokinetics (PK) is fundamental to assessing its potential therapeutic utility. Pharmacodynamics describes the effects of a drug on the body, while pharmacokinetics describes how the body affects the drug, including absorption, distribution, metabolism, and excretion. Significant gaps often exist in the early stages of research regarding the precise mechanisms by which a compound exerts its effects (pharmacodynamics) and its fate within a biological system over time (pharmacokinetics). Addressing these gaps is crucial for predicting clinical outcomes and optimizing potential applications. The prediction of clinical importance based on in vitro experiments can be challenging, highlighting the need for further research in relevant biological systems. Integrated PK/PD modeling is a valuable approach that links the concentration-time profile of a compound to the intensity of the observed response, providing a better understanding of the exposure-response relationship.

Rational Design and Development of Advanced this compound Analogs with Optimized Profiles

Rational design and development of analogs involve using the structural information of a parent compound to synthesize modified versions with potentially improved properties. This can include enhancing efficacy, reducing toxicity, improving pharmacokinetic profiles, or altering specificity for particular biological targets. The process often leverages insights gained from initial pharmacodynamic and pharmacokinetic studies to guide structural modifications.

While the general principles of designing chemical analogs are well-established in medicinal chemistry, specific details regarding the rational design and development of advanced this compound analogs with optimized profiles are not prominent in the currently available information. Future research efforts could focus on identifying key structural features of this compound responsible for its observed (or hypothesized) biological activities and using this information to design and synthesize analogs with enhanced characteristics. This would likely involve iterative cycles of synthesis, in vitro and in vivo testing, and structural analysis to refine the analog structures.

Translational Research Pathways for Bringing this compound Discoveries to Clinical Relevance

Translational research is the process of applying findings from basic science to enhance human health and well-being. For a chemical compound, this involves moving from initial laboratory discoveries to potential clinical applications, including preclinical studies, clinical trials, and ultimately, if successful, integration into medical practice. Effective translational pathways require bridging the gap between basic research and clinical implementation.

The available information does not detail specific translational research pathways currently being pursued for this compound. Its mention in a patent related to inflammatory diseases suggests a potential area of interest, but specific steps toward clinical relevance, such as preclinical efficacy studies in disease models, safety assessments, or exploratory clinical trials, are not described in the examined search results. Future directions in this compound research would ideally involve establishing clear translational pathways, which would necessitate significant investment in preclinical validation and, if warranted, progression to human studies under rigorous regulatory frameworks.

Integration of Multi-Omics Data and Systems Biology Approaches in this compound Studies

The integration of multi-omics data and the application of systems biology approaches are increasingly valuable in modern biological and pharmacological research. Multi-omics involves the comprehensive analysis of multiple types of biological molecules (e.g., genomics, transcriptomics, proteomics, metabolomics) within a biological system. Systems biology seeks to understand the complex interactions between these components to gain a holistic view of biological processes. Combining multi-omics data with clinical and demographic information can lead to a more personalized understanding of conditions and potential therapeutic interventions.

Applying multi-omics data and systems biology approaches to this compound research could provide deeper insights into its mechanisms of action and its effects on complex biological networks. Such approaches could help identify potential off-target effects, understand variability in response, and uncover novel pathways modulated by this compound. While multi-omics and systems biology are powerful tools in contemporary research, their specific application to this compound studies is not detailed in the available literature. Future research could leverage these advanced techniques to gain a more comprehensive understanding of this compound's interactions within biological systems.

Q & A

Q. What are the established synthetic pathways for Nictindole, and how can researchers optimize reaction conditions for higher yield?

Methodological Answer: To identify synthetic pathways, conduct a systematic literature review using specialized chemistry databases (e.g., SciFinder, Reaxys) to collate existing protocols . Optimization involves iterative experimentation:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, catalyst concentration) and analyze interactions .

- Analytical Validation: Employ HPLC or GC-MS to monitor reaction progress and purity .

- Data Collection: Maintain detailed lab notebooks with reaction parameters and outcomes, ensuring reproducibility .

Basic Research Question

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Elucidation: Combine NMR (¹H, ¹³C) and X-ray crystallography for definitive confirmation .

- Physicochemical Profiling: Use DSC/TGA for thermal stability and HPLC for solubility studies. Validate methods via triplicate runs .

- Data Interpretation: Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Basic Research Question

Q. How can researchers design in vitro assays to study this compound’s mechanism of action?

Methodological Answer:

- Hypothesis Framing: Align assays with known targets (e.g., enzyme inhibition assays if this compound is a kinase inhibitor) .

- Controls: Include positive/negative controls and dose-response curves to validate specificity .

- Statistical Power: Predefine sample sizes using power analysis to minimize Type I/II errors .

Advanced Research Question

Q. How should researchers address contradictions in reported pharmacological effects of this compound across different in vivo models?

Methodological Answer:

- Meta-Analysis: Systematically compare studies for variables like dosage, model species, and endpoints .

- Triangulation: Validate findings using orthogonal methods (e.g., pharmacokinetic profiling to rule out bioavailability issues) .

- Transparency: Publish raw data and experimental conditions to enable peer verification .

Advanced Research Question

Q. What experimental design considerations are critical when comparing this compound’s efficacy in in vivo vs. in vitro systems?

Methodological Answer:

- Bridging Studies: Ensure in vitro concentrations reflect achievable in vivo plasma levels .

- Endpoint Alignment: Match assay readouts (e.g., IC₅₀ in vitro vs. tumor regression in vivo) .

- Bias Mitigation: Use blinded scoring and randomization in animal studies .

Advanced Research Question

Q. How can researchers ensure reproducibility of this compound’s biological activity data across independent labs?

Methodological Answer:

- Standardized Protocols: Share detailed SOPs for assays, including reagent sources and equipment calibration .

- Inter-Lab Validation: Collaborate on round-robin studies to identify protocol discrepancies .

- Data Reporting: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .

- Outlier Detection: Apply Grubbs’ test or robust regression to address anomalous data points .

- Visualization: Use Prism or R to generate publication-ready graphs with error bars .

Methodological Guidance

Q. How should researchers validate this compound’s target specificity to avoid off-target effects?

Methodological Answer:

- High-Throughput Screening: Use siRNA/CRISPR libraries to confirm target dependency .

- Proteomic Profiling: Conduct kinome-wide or affinity pulldown assays .

- Negative Controls: Include structurally analogous inactive compounds .

Ethical Considerations

Q. What ethical guidelines apply to preclinical testing of this compound in animal models?

Methodological Answer:

- 3Rs Compliance: Adhere to Replacement, Reduction, Refinement principles .

- IACUC Approval: Submit detailed protocols for ethical review, including humane endpoints .

- Data Transparency: Report adverse events openly, even if inconclusive .

Interdisciplinary Research

Q. How can computational chemistry enhance experimental research on this compound?

Methodological Answer: